molecular formula C18H13BrN2O2 B4503018 2-[2-(4-bromophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one

2-[2-(4-bromophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one

Cat. No.: B4503018
M. Wt: 369.2 g/mol
InChI Key: JHVIURUABZAWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Bromophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one is a chemical compound featuring the pyridazin-3(2H)-one scaffold, a heterocyclic structure recognized for its significant potential in medicinal chemistry research . This scaffold is a subject of considerable interest in early-stage pharmacological investigation, particularly for developing novel agents targeting cardiovascular diseases and cancer . The compound's molecular structure includes a bromophenyl ketone moiety and a phenyl-substituted pyridazinone core, which are characteristic features in libraries designed for high-throughput screening and structure-activity relationship (SAR) studies. Researchers are increasingly focused on the pyridazin-3(2H)-one core due to its ability to interact with multiple biological targets . Compounds bearing this scaffold have been investigated as potential vasodilators for managing cardiovascular conditions and as targeted anticancer agents . The presence of both a 4-bromophenyl group and a phenyl substituent on the pyridazinone ring makes this compound a valuable intermediate for further chemical derivatization, allowing for exploration of its pharmacophoric properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2/c19-15-8-6-14(7-9-15)17(22)12-21-18(23)11-10-16(20-21)13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVIURUABZAWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-bromophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one typically involves the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-bromophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally include controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antitumor properties. Research indicates that pyridazinone derivatives can exhibit significant cytotoxic effects against various cancer cell lines. The presence of the bromophenyl group is believed to enhance the compound's interaction with biological targets, potentially leading to improved therapeutic efficacy.

Studies have shown that similar compounds exhibit a range of biological activities, including:

  • Antimicrobial : Some derivatives have demonstrated effectiveness against bacterial strains, making them candidates for antibiotic development.
  • Anti-inflammatory : The structural characteristics allow these compounds to modulate inflammatory pathways, providing therapeutic avenues for conditions like arthritis and other inflammatory diseases.
  • Anticonvulsant : Certain pyridazinone derivatives have shown promise in treating epilepsy through their action on neurotransmitter systems.

Table 1: Summary of Biological Activities of Pyridazinone Derivatives

Compound NameStructure FeaturesNotable Activities
2-(4-Bromophenyl)-6-phenylpyridazin-3(2H)-oneBromine substitutionAntitumor
6-Methyl-2,4-disubstituted pyridazin-3(2H)-onesMethyl and halogen substitutionsAgonists for formyl peptide receptors
4-benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-oneBenzyl and fluorine substitutionsAnticonvulsant

Synthesis and Modification

The synthesis of this compound typically involves reactions that introduce the bromophenyl group onto a pyridazinone scaffold. Various synthetic routes have been explored to optimize yield and purity, including:

  • Oxidation Reactions : Using potassium permanganate as an oxidizing agent.
  • Substitution Reactions : Employing alkyl halides for introducing additional functional groups.

Mechanism of Action

The mechanism of action of 2-[2-(4-bromophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact pathways involved are still under investigation, but they likely include binding to specific receptors or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Analogs and Substituent Differences
Compound ID/Name Position 2 Substituent Position 4/6 Substituent Key Functional Groups Reference
Target Compound 2-(4-bromophenyl)-2-oxoethyl 6-phenyl CO, Br, phenyl
18b () 2-(4-bromophenyl)-2-oxoethyl 4-(3-methoxybenzyl), 6-methyl CO, OCH3, methyl
NOLDUQ () 2-(4-fluorophenyl)-2-oxoethyl 4-benzyl, 6-phenyl CO, F, benzyl
FPR2 Agonist () N-(4-bromophenyl)acetamide 5-(4-methoxybenzyl), 3-methyl CO, OCH3, methyl
3a () 4-benzylidene 6-(4-chlorophenyl) C=O, Cl, benzylidene
Y041-0977 () 2-[4-(4-fluorophenyl)piperazin-1-yl] 6-(2-chlorophenyl) Cl, F, piperazine
  • Position 2 Modifications: The target compound’s 4-bromophenyl-oxoethyl group distinguishes it from analogs like NOLDUQ (4-fluorophenyl) and Y041-0977 (piperazine-fluorophenyl). Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to fluorine .
  • Position 6/4 Substituents: The absence of a 4-substituent in the target compound contrasts with 18b (4-methoxybenzyl) and NOLDUQ (4-benzyl). Methoxy or benzyl groups can enhance receptor binding via hydrophobic or π-π interactions .

Pharmacological Activity and Receptor Specificity

Pyridazinone derivatives exhibit agonist activity against formyl peptide receptors (FPR1/FPR2). The target compound’s structural simplicity contrasts with mixed FPR1/FPR2 ligands like those in , where 4-methoxybenzyl groups at position 5 confer dual receptor activation .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The target compound’s oxoethyl group participates in dimeric hydrogen-bonding motifs (C–H···O), as seen in analogs like 2-(4-bromophenyl)-2-oxoethyl benzoate . Such interactions stabilize crystal lattices and may influence solubility.
  • logP and Solubility : The bromophenyl group increases logP (~3.5 estimated) compared to fluorophenyl analogs (e.g., Y041-0977, logP 3.15) , suggesting reduced aqueous solubility but improved lipid bilayer penetration.

Biological Activity

2-[2-(4-bromophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one, with the CAS number 1005455-33-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and data sources.

PropertyValue
Molecular FormulaC₁₈H₁₃BrN₂O₂
Molecular Weight369.2 g/mol
StructureChemical Structure

The compound has been studied for its effects on various biological targets, particularly in relation to phosphodiesterase (PDE) inhibition. PDE4 inhibitors are known for their role in anti-inflammatory processes and potential therapeutic applications in respiratory diseases.

In Vitro Studies

  • PDE Inhibition : Research indicates that derivatives of pyridazin-3(2H)-one, including this compound, exhibit inhibitory activity against PDE4. The effectiveness of these compounds is often measured by their EC50 values (the concentration required to achieve 50% of the maximum effect). For instance, related compounds have shown EC50 values around 50,000 nM, suggesting moderate potency .
  • Cellular Responses : In studies assessing cellular responses, the compound has demonstrated effects on formyl peptide receptors (FPRs), which are involved in immune responses. Compounds structurally related to 2-[2-(4-bromophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one have shown varying degrees of activity at these receptors, with some derivatives retaining significant biological activity .

Case Studies

  • Anti-inflammatory Activity : A study highlighted the anti-inflammatory potential of pyridazinone derivatives, where this compound was evaluated alongside others for its ability to reduce inflammatory markers in vitro. The results indicated a promising profile for further development as an anti-inflammatory agent .
  • Cytotoxicity Assays : In another investigation focusing on cytotoxic effects against cancer cell lines, certain derivatives exhibited selective toxicity, prompting further exploration into their mechanism and potential as chemotherapeutic agents .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of 2-[2-(4-bromophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one compared to other pyridazinone derivatives:

Compound NameEC50 (nM)Biological Activity
2-[2-(4-bromophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one~50000Moderate PDE4 inhibition
5-acetyl-4-(3-acetylanilino)-6-phenylpyridazin-3-one~20000Stronger PDE4 inhibition
6-Methyl-2,4-disubstituted pyridazin-3(2H)-ones~3000High FPR activity

Q & A

(Basic) What are the established synthetic routes for 2-[2-(4-bromophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one, and what key reaction parameters influence yield?

Answer:
The compound is synthesized via multi-step organic reactions, typically involving:

  • Nucleophilic addition-elimination : Reacting 6-phenylpyridazin-3(2H)-one with 4-bromophenylacetaldehyde in the presence of a base (e.g., sodium ethoxide) to form the target compound .
  • Oxadiazole cyclization : Incorporating a 1,2,4-oxadiazole moiety through cyclization reactions, requiring reflux in polar solvents (e.g., ethanol) and purification via recrystallization .
    Critical parameters :
  • Catalyst selection (e.g., sodium ethoxide vs. acidic conditions for cyclization).
  • Solvent polarity and reflux duration to optimize intermediate stability.
  • Purification methods (e.g., column chromatography for high-purity isolation) .

(Basic) How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm) to confirm substitution patterns .
    • IR : Detect C=O stretches (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • X-ray crystallography : Resolve dihedral angles between aromatic rings and confirm the oxadiazole-pyrrolidinone spatial arrangement (e.g., triclinic crystal system with α = 73.5°, β = 71.3°) .

(Advanced) What strategies are effective in resolving contradictions between computational predictions and experimental spectral data?

Answer:

  • Re-optimize computational parameters : Adjust DFT functional (e.g., B3LYP/6-311+G(d,p)) to better match experimental bond lengths and angles .
  • Cross-validation : Compare NMR chemical shifts with simulated spectra using software like Gaussian or ACD/Labs .
  • Error analysis : Investigate solvent effects (e.g., DMSO vs. chloroform) on NMR peak splitting and computational solvation models .

(Advanced) How can multi-step synthesis challenges (e.g., low intermediate yields) be systematically addressed?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to optimize reaction variables (temperature, stoichiometry) for critical steps like oxadiazole formation .
  • In-situ monitoring : Employ HPLC-MS to track intermediate stability and adjust reaction quenching times .
  • Alternative pathways : Explore microwave-assisted synthesis to reduce reaction times and improve oxadiazole cyclization efficiency .

(Basic) What are the common chemical reactivity patterns observed in pyridazinone derivatives, and how do they apply to this compound?

Answer:

  • Nucleophilic substitution : The bromophenyl group undergoes SNAr reactions with amines or thiols in polar aprotic solvents (e.g., DMF) .
  • Reduction : Sodium borohydride selectively reduces the ketone group while preserving the oxadiazole ring .
  • Oxidation : Controlled oxidation with KMnO4 modifies the pyridazinone core for SAR studies .

(Advanced) What computational methods are suitable for modeling this compound’s interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding affinities with enzymes like cyclooxygenase-2 (docking score ≤ −8.5 kcal/mol) .
  • MD simulations : Simulate ligand-receptor stability in GROMACS with AMBER force fields (≥50 ns trajectories) to assess binding mode persistence .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with in vitro IC50 values to guide analog design .

(Advanced) How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

Answer:

  • Variable substituent libraries : Synthesize analogs with halogen (F, Cl), alkyl, or electron-withdrawing groups at the 4-bromophenyl position .
  • Biological assays : Test inhibitory activity against kinase targets (e.g., EGFR) using fluorescence polarization assays .
  • Data triangulation : Combine IC50 values, computational docking scores, and pharmacokinetic parameters (LogP, PSA) to identify lead candidates .

(Basic) What theoretical frameworks are relevant for guiding mechanistic studies on this compound’s reactivity?

Answer:

  • Frontier Molecular Orbital (FMO) theory : Analyze HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks .
  • Hammett linear free-energy relationships : Correlate substituent effects with reaction rates in substitution or oxidation studies .
  • Crystal field theory : Interpret steric clashes in X-ray structures to explain regioselectivity in cyclization steps .

(Advanced) How can the environmental fate and ecotoxicological impact of this compound be assessed?

Answer:

  • Environmental persistence : Measure hydrolysis half-life (t₁/₂) under varying pH and UV exposure using OECD 111 guidelines .
  • Bioaccumulation assays : Use zebrafish models to determine bioconcentration factors (BCF) in lipid-rich tissues .
  • Toxicity profiling : Conduct Daphnia magna acute toxicity tests (48h LC50) and Ames mutagenicity assays .

(Basic) What analytical techniques are critical for confirming purity and stability during storage?

Answer:

  • HPLC-DAD : Monitor degradation products (e.g., hydrolyzed pyridazinone) with a C18 column and 254 nm detection .
  • TGA/DSC : Assess thermal stability (decomposition onset >200°C) and identify hygroscopicity risks .
  • Mass spectrometry : Detect trace impurities (<0.1%) via high-resolution Q-TOF analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-bromophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-[2-(4-bromophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.